
Methyl 3-(3-hydroxycyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-hydroxycyclohexyl)propanoate is an ester compound with the molecular formula C10H18O3 and a molecular weight of 186.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxycyclohexyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxycyclohexylpropanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to a ketone.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the hydroxyl group.
Major Products
Hydrolysis: 3-hydroxycyclohexylpropanoic acid and methanol.
Reduction: 3-(3-hydroxycyclohexyl)propanol.
Oxidation: 3-(3-oxocyclohexyl)propanoate.
Scientific Research Applications
Methyl 3-(3-hydroxycyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(3-hydroxycyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group in the cyclohexyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the cyclohexyl ring.
Methyl butyrate: Another ester with a different alkyl chain but similar ester functionality.
Ethyl propanoate: An ester with a different alkyl group but similar chemical properties.
Uniqueness
Methyl 3-(3-hydroxycyclohexyl)propanoate is unique due to the presence of the hydroxyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(3-hydroxycyclohexyl)propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
ALNISZMNKBCWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)
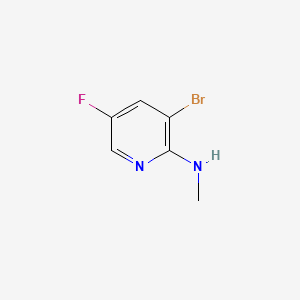

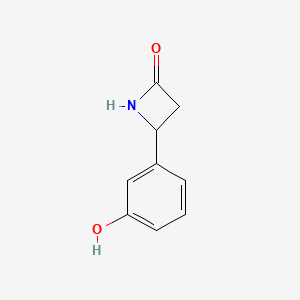

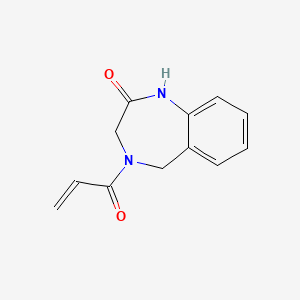
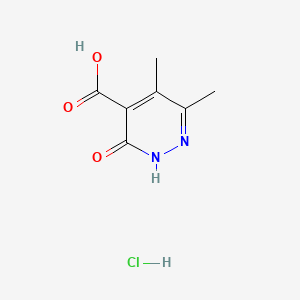
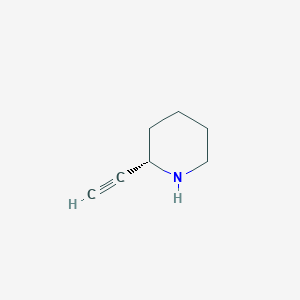
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
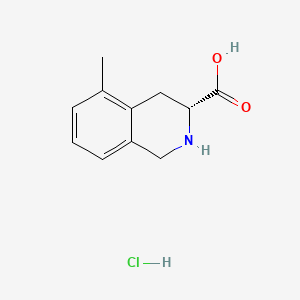
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
